1,4-dimethyl-1H-pyrrole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-8(2)4-6(5)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLURRDKXCKUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604278 | |
| Record name | 1,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351416-83-6 | |
| Record name | 1,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the pKa Values of Pyrrole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of pKa in Medicinal Chemistry
In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in a biological system. It dictates the extent of ionization at a given pH, which in turn influences crucial pharmacokinetic and pharmacodynamic properties such as solubility, permeability, target binding, and metabolic stability. For medicinal chemists, a thorough understanding and the ability to modulate the pKa of a lead compound is a critical tool in the optimization process.
This guide focuses on the pKa values of pyrrole-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. The pyrrole ring is a common motif in a variety of biologically active natural products and synthetic drugs.[1][2] The carboxylic acid functional group at the 3-position provides a key site for ionization, influencing the overall properties of the molecule. Understanding how substituents on the pyrrole ring modulate the acidity of this carboxylic acid is paramount for the rational design of novel therapeutics.
This document provides a comprehensive overview of the factors governing the pKa of pyrrole-3-carboxylic acid derivatives, experimental methodologies for their determination, and a summary of available data to guide researchers in this field.
Theoretical Framework: Understanding the Acidity of Pyrrole-3-Carboxylic Acid
The acidity of pyrrole-3-carboxylic acid is primarily determined by the stability of its conjugate base, the pyrrole-3-carboxylate anion. The pKa of the unsubstituted pyrrole-3-carboxylic acid is approximately 4.45.[3] This value is influenced by the electronic properties of the pyrrole ring itself and is further modulated by the presence of substituents.
The pyrrole ring is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, leading to a degree of electron delocalization throughout the ring. This inherent electron-donating character of the pyrrole ring can influence the acidity of the carboxylic acid group.
The Impact of Substituents
The introduction of substituents onto the pyrrole ring can significantly alter the pKa of the 3-carboxylic acid group through a combination of inductive and resonance effects.[4]
-
Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon or that possess a positive or partial positive charge will pull electron density away from the carboxylic acid group. This inductive electron withdrawal stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the parent carboxylic acid (i.e., lowering the pKa value).[4] Common EWGs include nitro groups (-NO2), halogens (-F, -Cl, -Br, -I), and carbonyl-containing groups.
-
Electron-Donating Groups (EDGs): Conversely, substituents that are less electronegative than carbon or that can donate electron density through resonance will have the opposite effect. These groups push electron density towards the carboxylic acid, destabilizing the carboxylate anion and making the parent acid less acidic (i.e., raising the pKa value). Alkyl groups are typical examples of electron-donating substituents.[4]
The position of the substituent on the pyrrole ring is also crucial. The magnitude of the inductive effect diminishes with distance from the carboxylic acid group. Therefore, a substituent at the 2- or 4-position will have a more pronounced effect on the pKa than a substituent at the 5-position.
Caption: Workflow for pKa determination by potentiometric titration.
pKa Values of Selected Pyrrole-3-Carboxylic Acid Derivatives
While a comprehensive, publicly available database of experimentally determined pKa values for a wide range of substituted pyrrole-3-carboxylic acids is not readily available, the following table provides the pKa for the parent compound and illustrates the expected trends based on the electronic nature of the substituents. The synthesis of a variety of substituted pyrrole-3-carboxylic acids has been reported, paving the way for future systematic pKa determination studies. [1]
| Compound | Substituent(s) | Expected pKa Range | Rationale |
|---|---|---|---|
| 1 | H | ~4.45 | Parent Compound |
| 2 | 2,4-dimethyl | > 4.5 | Alkyl groups are electron-donating, destabilizing the carboxylate anion. |
| 3 | 5-chloro | < 4.4 | The chloro group is electron-withdrawing, stabilizing the carboxylate anion. |
| 4 | 5-nitro | < 4.0 | The nitro group is a strong electron-withdrawing group, significantly increasing acidity. |
Note: The pKa values for substituted derivatives are estimations based on established principles of physical organic chemistry and require experimental verification.
Conclusion and Future Directions
The pKa of the carboxylic acid moiety in pyrrole-3-carboxylic acid derivatives is a critical parameter that can be fine-tuned through the judicious selection of substituents on the pyrrole ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa). This understanding is fundamental for medicinal chemists aiming to optimize the drug-like properties of this important class of compounds.
While the synthesis of a diverse array of pyrrole-3-carboxylic acid derivatives is well-documented, there is a clear need for systematic studies to experimentally determine and report their pKa values. Such data would be invaluable for the development of robust quantitative structure-property relationship (QSPR) models to accurately predict the pKa of novel derivatives, thereby accelerating the drug discovery process. Future work should focus on building a comprehensive and publicly accessible database of these values to empower the scientific community in their pursuit of new and effective therapeutics.
References
-
Holčapek, M., et al. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collect. Czech. Chem. Commun., 73(1), 107–115. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
-
Joshi, S. D., et al. (2013). Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of pyrrole derivatives as antitubercular agents. Medicinal Chemistry Research, 22(12), 5991–6004. [Link]
-
Laudage, T., et al. (2024). N-substituted pyrrole carboxylic acid derivatives from 3,4-dihydroxyketons. ChemSusChem, 17(9), e202301169. [Link]
- Massa, S., et al. (1990). 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues. Synthesis and antibacterial activity. Il Farmaco, 45(7-8), 819–830.
-
MDPI. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(4), M1779. [Link]
-
PubChem. (n.d.). Pyrrole-3-carboxylic acid. Retrieved February 12, 2026, from [Link]
- Rawat, P., et al. (2022). Synthesis, characterization and in vitro evaluation of some new 1H-pyrrole-2-carboxylate derivatives as potential antibacterial agents. Journal of Molecular Structure, 1249, 131589.
-
RSC Publishing. (2012). Alkyl linker effects on the coordination topology of ditopic di(2-pyridylmethyl)amine carboxylate ligands with ZnII and CuII: polymers vs. macrocycles. CrystEngComm, 14(18), 5895-5906. [Link]
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SciSpace. (2013). and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. [Link]
-
StudySmarter. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved February 12, 2026, from [Link]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved February 12, 2026, from [Link]
- Zajac, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta Poloniae Pharmaceutica, 67(1), 27–33.
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- 4. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid from Sarcosine
Introduction
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Substituted pyrrole-3-carboxylic acids, in particular, are key intermediates in the synthesis of a wide range of biologically active compounds, including anti-inflammatory agents and kinase inhibitors. This application note provides a comprehensive, field-proven protocol for the synthesis of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid, a valuable building block for drug discovery, starting from the readily available amino acid derivative, sarcosine.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy. The protocol is structured as a self-validating system, with clear benchmarks for success at each stage.
Synthetic Strategy: A Multi-step Approach
A direct, one-pot synthesis of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid from sarcosine is not readily achievable. Therefore, a robust three-step synthetic route has been devised, leveraging well-established and reliable organic transformations. The overall strategy is as follows:
-
Esterification of Sarcosine: The carboxylic acid functionality of sarcosine is first protected as an ethyl ester to prevent unwanted side reactions in the subsequent pyrrole ring formation.
-
Hantzsch Pyrrole Synthesis: The core pyrrole ring is constructed via the Hantzsch pyrrole synthesis, a classic condensation reaction involving the sarcosine ethyl ester, an α-haloaldehyde, and a β-ketoester.
-
Saponification: The ethyl ester of the pyrrole intermediate is hydrolyzed to yield the final target, 1,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Mechanistic Insights
The cornerstone of this synthesis is the Hantzsch pyrrole synthesis , a versatile method for preparing substituted pyrroles.[3] The reaction proceeds through a series of nucleophilic additions and condensations, culminating in the formation of the aromatic pyrrole ring.
In our specific case, the reaction likely proceeds as follows:
-
Formation of an enamine from the reaction of sarcosine ethyl ester with ethyl acetoacetate.
-
Nucleophilic attack of the enamine onto the α-haloaldehyde (2-bromopropanal).
-
An intramolecular cyclization via nucleophilic attack of the nitrogen onto the remaining carbonyl group.
-
Dehydration of the resulting intermediate to form the aromatic pyrrole ring.
The subsequent saponification is a standard base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt, which is then protonated upon acidification to yield the final carboxylic acid.
Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| Sarcosine | 107-97-1 | C₃H₇NO₂ | 89.09 | Irritant |
| Ethanol (anhydrous) | 64-17-5 | C₂H₆O | 46.07 | Flammable |
| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 | Corrosive, Lachrymator |
| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 | Combustible liquid, Irritant[4][5][6][7] |
| Propionaldehyde | 123-38-6 | C₃H₆O | 58.08 | Flammable, Irritant |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Oxidizer, Corrosive, Irritant[8][9][10][11][12] |
| Sodium ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | Flammable solid, Corrosive[13][14][15][16] |
| Sodium hydroxide | 1310-73-2 | NaOH | 40.00 | Corrosive |
| Hydrochloric acid | 7647-01-0 | HCl | 36.46 | Corrosive |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | Highly flammable |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Carcinogen suspect |
| Sodium bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | - |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | - |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. All reagents are to be handled with care, paying close attention to their specific hazards.
Step 1: Synthesis of Sarcosine Ethyl Ester Hydrochloride
This step protects the carboxylic acid of sarcosine as an ethyl ester.
-
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sarcosine (10.0 g, 112.2 mmol).
-
Add anhydrous ethanol (100 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (12.2 mL, 168.3 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the white crystalline solid by vacuum filtration and wash with cold diethyl ether (2 x 30 mL).
-
Dry the product under vacuum to yield sarcosine ethyl ester hydrochloride.
-
-
Expected Yield: 15-17 g (85-95%)
-
Characterization: The product can be characterized by ¹H NMR spectroscopy.
Step 2: Synthesis of Ethyl 1,4-dimethyl-1H-pyrrole-3-carboxylate
This is the key pyrrole-forming step using a modified Hantzsch synthesis. This protocol first generates the required α-haloaldehyde in situ.
-
Procedure:
-
Preparation of 2-Bromopropanal: In a 100 mL round-bottom flask, dissolve propionaldehyde (5.8 g, 100 mmol) in 20 mL of dichloromethane. Cool the solution to 0 °C. Slowly add a solution of N-bromosuccinimide (17.8 g, 100 mmol) in 50 mL of dichloromethane dropwise over 1 hour. Stir the reaction at 0 °C for an additional 2 hours. The resulting solution of 2-bromopropanal is used directly in the next step.
-
Hantzsch Condensation: In a separate 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide (6.8 g, 100 mmol) in 100 mL of anhydrous ethanol.
-
To this solution, add sarcosine ethyl ester hydrochloride (15.3 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol).
-
Heat the mixture to 50 °C.
-
Slowly add the previously prepared 2-bromopropanal solution from the dropping funnel over 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and pour it into 500 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1,4-dimethyl-1H-pyrrole-3-carboxylate as a pale yellow oil.
-
-
Expected Yield: 9-12 g (50-65%)
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Synthesis of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid (Saponification)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 1,4-dimethyl-1H-pyrrole-3-carboxylate (9.1 g, 50 mmol) in 100 mL of ethanol.
-
Add a solution of sodium hydroxide (4.0 g, 100 mmol) in 50 mL of water.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 2M hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 1,4-dimethyl-1H-pyrrole-3-carboxylic acid as a white to off-white solid.
-
-
Expected Yield: 6.5-7.3 g (85-95%)
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.[17]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 1,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Analytical Workflow
Caption: Analytical workflow for reaction monitoring and final product characterization.
Expected Spectroscopic Data
-
Ethyl 1,4-dimethyl-1H-pyrrole-3-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 6.4 (s, 1H, pyrrole-H), 4.2 (q, 2H, OCH₂CH₃), 3.6 (s, 3H, N-CH₃), 2.2 (s, 3H, C-CH₃), 1.3 (t, 3H, OCH₂CH₃).
-
-
1,4-dimethyl-1H-pyrrole-3-carboxylic acid:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~ 11.8 (br s, 1H, COOH), 6.5 (s, 1H, pyrrole-H), 3.5 (s, 3H, N-CH₃), 2.1 (s, 3H, C-CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~ 165 (C=O), 125 (pyrrole-C), 120 (pyrrole-C), 115 (pyrrole-C), 110 (pyrrole-C), 35 (N-CH₃), 12 (C-CH₃).
-
MS (ESI): m/z calculated for C₇H₉NO₂ [M+H]⁺ 140.07, found 140.1.
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved from [Link]
-
Pharmco Products, Inc. (2013, February 12). Material Safety Data Sheet - Ethyl Acetoacetate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Thermo Fisher Scientific. (2015, January 19). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, September 9). Safety Data Sheet: Sodium ethoxide, 21% w/w in ethanol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sarcosine Hydrochloride, 99%. Retrieved from [Link]
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% - Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
AWS. (n.d.). III Spectroscopic Data. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Erciyes University. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 (Boc) 2 -Creatine synthesis. Sarcosine ethyl ester reacts with N.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-methyl-3-oxopentanal. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester - Optional[13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-methyl-3-oxobutanal. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-3-oxobutanal Sodium Salt. Retrieved from [Link]
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Application Notes & Protocols: Decarboxylation Strategies for 1,4-Dimethylpyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrole Scaffold and the Decarboxylation Imperative
The 1,4-dimethylpyrrole core is a valuable structural motif in medicinal chemistry and materials science. Its synthesis often proceeds via intermediates like 1,4-dimethylpyrrole-3-carboxylic acid, which must be efficiently decarboxylated to yield the target scaffold. The removal of the carboxylic acid group is a critical transformation that can be surprisingly challenging, influenced by the electronic nature of the pyrrole ring and the stability of reaction intermediates.
This guide provides a comprehensive overview of potential decarboxylation protocols for 1,4-dimethylpyrrole-3-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple listing of steps to explain the underlying chemical principles and rationale for each approach. We will explore thermal, base-mediated, and acid-catalyzed methods, providing detailed, actionable protocols and the expert insights required to troubleshoot and optimize these reactions.
Mechanistic Underpinnings: Why Pyrrole Decarboxylation is Not Trivial
Unlike β-keto acids, which undergo facile decarboxylation through a cyclic six-membered transition state, the decarboxylation of aromatic and heteroaromatic carboxylic acids requires overcoming a significant energy barrier.[1] The direct loss of CO₂ would generate a highly unstable aryl anion. Therefore, successful protocols rely on mechanisms that stabilize the intermediate formed upon C-C bond cleavage.
For pyrrole carboxylic acids, acid catalysis is a well-documented strategy, particularly for the 2-carboxy isomer.[2][3] The mechanism involves the protonation of the pyrrole ring, which creates an electron sink and facilitates the departure of the carboxyl group.[4] In the case of 1,4-dimethylpyrrole-3-carboxylic acid, the electron-donating nature of the two methyl groups enhances the nucleophilicity of the ring, influencing the ease of protonation and the subsequent reaction pathway.
Below is a generalized workflow for developing a successful decarboxylation protocol.
Caption: Workflow for Decarboxylation Protocol Development.
Protocol 1: High-Temperature Thermal Decarboxylation
This method relies on high thermal energy to overcome the activation barrier for CO₂ extrusion. It is often performed neat or in a high-boiling, inert solvent. While potentially simple, it carries the risk of thermal decomposition, especially for sensitive substrates. The synthesis of 2,4-dimethylpyrrole from its dicarboxylate precursor often involves heating with alkali, suggesting that the pyrrole ring itself can withstand elevated temperatures.[5]
Expertise & Experience:
The key to successful thermal decarboxylation is precise temperature control and an inert atmosphere to prevent oxidation of the electron-rich pyrrole product.[5] The choice of a high-boiling solvent like quinoline or diphenylether can help to ensure even heating and prevent localized charring that can occur when heating the solid neat.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,4-dimethylpyrrole-3-carboxylic acid (1.0 eq).
-
Solvent Addition (Optional): If using a solvent, add quinoline or diphenylether (approx. 5-10 mL per gram of substrate).
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Heating: Heat the reaction mixture in an oil bath to 180-220 °C. The exact temperature will require optimization.
-
Monitoring: Monitor the reaction by observing the cessation of CO₂ evolution (bubbling). TLC or GC-MS analysis of aliquots can also be used to track the disappearance of the starting material. Reaction times can range from 30 minutes to several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with 1 M HCl to remove basic solvents like quinoline, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude 1,4-dimethylpyrrole is often a dark oil and may require purification by vacuum distillation or column chromatography.
Trustworthiness & Self-Validation:
-
CO₂ Detection: Vent the reaction atmosphere through a bubbler containing a saturated solution of calcium hydroxide (limewater). The formation of a white precipitate (CaCO₃) confirms that decarboxylation is occurring.
-
Spectroscopic Analysis: Compare the ¹H NMR spectrum of the product to the starting material. The disappearance of the carboxylic acid proton signal and the appearance of a new proton signal at the 3-position of the pyrrole ring are key indicators of success.
Protocol 2: Base-Mediated Saponification and Decarboxylation
This approach is particularly relevant as it is adapted from established procedures for the synthesis of substituted pyrroles from their ester or dicarboxylate precursors.[6][7] The process typically involves an initial hydrolysis (saponification) of an ester, followed by heating the resulting carboxylate salt in the presence of excess base to induce decarboxylation.
Expertise & Experience:
The mechanism likely involves the formation of the potassium or sodium salt of the carboxylic acid. At high temperatures, this salt can eliminate CO₂, with the excess hydroxide or aqueous medium acting as a proton source to quench the resulting pyrrolyl anion. This method is robust and well-suited for larger-scale reactions.[7]
Step-by-Step Methodology:
-
Preparation: In a 3-neck round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add 1,4-dimethylpyrrole-3-carboxylic acid (1.0 eq).
-
Base Addition: Add a 20-30% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (5-10 eq).
-
Heating: Heat the mixture to reflux (typically 100-130 °C) with vigorous stirring.
-
Monitoring: The reaction is monitored by the disappearance of the solid starting material and the subsequent formation of an organic layer (the product). Monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a strong acid, such as 3 M HCl, to approximately pH 7. Caution: This is an exothermic process.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous potassium carbonate (K₂CO₃), as the product is sensitive to oxidation.[5]
-
Filter and concentrate the solvent carefully under reduced pressure.
-
-
Purification: The product can be purified by vacuum distillation. It should be stored under a nitrogen atmosphere to prevent oxidative degradation.[5]
Protocol 3: Acid-Catalyzed Decarboxylation
Acid-catalyzed decarboxylation is a classic method for heteroaromatic carboxylic acids.[2] The mechanism involves protonation of the electron-rich pyrrole ring, which lowers the activation energy for C-C bond cleavage.
Expertise & Experience:
The key is to use a strong, non-oxidizing acid. The position of protonation on the pyrrole ring is crucial. For 1,4-dimethylpyrrole-3-carboxylic acid, protonation will likely occur at the C2 or C5 position to maximize resonance stabilization of the resulting cation. Water plays a critical role in this mechanism, acting as a nucleophile that attacks the carboxyl group, facilitating the formation of protonated carbonic acid and the desired pyrrole.[8][9]
Caption: Simplified Mechanism for Acid-Catalyzed Decarboxylation.
Step-by-Step Methodology:
-
Preparation: To a solution of 1,4-dimethylpyrrole-3-carboxylic acid (1.0 eq) in water or a mixture of water and a co-solvent like dioxane, add a strong acid.
-
Acid Selection: Use a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to bring the final acid concentration to 4-10 M.
-
Heating: Heat the reaction mixture to 50-100 °C. The rate is highly dependent on pH and temperature.[3]
-
Monitoring: Track the reaction progress by TLC or by taking aliquots, neutralizing them, extracting, and analyzing by GC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully basify the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Comparative Summary of Protocols
| Parameter | Thermal Decarboxylation | Base-Mediated Decarboxylation | Acid-Catalyzed Decarboxylation |
| Temperature | Very High (180-220 °C) | High (100-130 °C) | Moderate (50-100 °C) |
| Reagents | None (or inert solvent) | Strong Base (KOH, NaOH) | Strong Acid (HCl, H₂SO₄) |
| Key Advantage | Simple, no reagents needed | Robust, good for scale-up | Milder temperatures |
| Key Disadvantage | Risk of thermal decomposition | Requires strong base, neutralization | Requires strong acid, potential for side reactions |
| Best Suited For | Thermally robust substrates | Large-scale synthesis | Acid-stable substrates |
Conclusion and Recommendations
The optimal decarboxylation protocol for 1,4-dimethylpyrrole-3-carboxylic acid depends on the scale of the reaction, the available equipment, and the stability of the molecule to harsh acidic or basic conditions. For initial small-scale trials, the Acid-Catalyzed method (Protocol 3) may offer the mildest conditions. For larger-scale preparations where cost and robustness are paramount, the Base-Mediated method (Protocol 2) is likely the most suitable approach, drawing from established industrial syntheses of similar pyrroles.[6] Thermal decarboxylation should be considered a final option due to the high temperatures required and the associated risk of product degradation. In all cases, careful monitoring and purification are essential to obtain pure 1,4-dimethylpyrrole, which is known to be susceptible to oxidation.
References
-
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
-
Zhang, Y., et al. (2018). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations. ResearchGate. [Link]
-
Guthrie, J. P., & Mundle, S. O. (2010). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]
-
Liskey, C. (2009). Transition Metal-Catalyzed Decarboxylative Carbon–Carbon Bond Formation. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
-
Bain, A. D., & Guthrie, J. P. (1984). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry. [Link]
-
Cheng, X., et al. (2010). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]
-
Li, B., et al. (2015). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 115(9), 3170–3340. [Link]
-
Zheng, Q., et al. (2020). Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C–O/C–H Coupling. ACS Catalysis, 10(15), 8443–8450. [Link]
-
Corwin, A. H., & Krieble, J. G. (1941). 2,4-dimethylpyrrole. Organic Syntheses, Coll. Vol. 2, p.198. [Link]
-
Shirai, T., & Yamasaki, T. (2019). Metal‐catalyzed decarboxylations of aromatic carboxylic acids and their applications. ResearchGate. [Link]
-
Pospech, J., et al. (2013). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 135(48), 18035–18044. [Link]
-
Meng, G., et al. (2011). An Improved Two-step Preparation of 2,4-Dimethylpyrrole. Synthetic Communications, 41(11), 1681-1685. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. . [Link]
-
Meng, G., et al. (2011). An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. ChemInform, 42(32). [Link]
-
ChemTube3D. (n.d.). Pyrrole decarboxylation. . [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. . [Link]
-
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. ResearchGate. [Link]
-
Kappe, C. O., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5222–5225. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Moldoveanu, S. C. (2010). Pyrolysis of Carboxylic Acids. ResearchGate. [Link]
-
Kappe, C. O., et al. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed. [Link]
-
De-la-Torre, A., & Sarlah, D. (2023). Decarboxylation in Natural Products Biosynthesis. ACS Central Science, 9(7), 1259–1275. [Link]
-
Victor, O. C. (2023). Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
Quora. (2017). Is there a method to determine the heat of reaction (Gibbs or enthalpy) for the decarboxylation of carboxylic acid? . [Link]
Sources
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- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 1,4-Dimethylpyrrole-3-carboxylic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its electron-rich nature and ability to participate in various chemical transformations make it an attractive building block for the synthesis of diverse bioactive molecules.[1] Within this class of compounds, 1,4-dimethylpyrrole-3-carboxylic acid stands out as a versatile pharmaceutical intermediate. Its specific substitution pattern provides a valuable starting point for the construction of more complex molecules, including potent enzyme inhibitors and receptor modulators. This guide provides an in-depth exploration of the synthesis and application of 1,4-dimethylpyrrole-3-carboxylic acid, offering detailed protocols for its preparation and its use in the synthesis of advanced pharmaceutical intermediates.
Chemical Properties and Key Data
A clear understanding of the physicochemical properties of 1,4-dimethylpyrrole-3-carboxylic acid is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 1,4-dimethyl-1H-pyrrole-3-carboxylic acid | [2] |
| Molecular Formula | C7H9NO2 | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| CAS Number | 351416-83-6 | [2] |
| Appearance | Off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base | General Knowledge |
Synthesis of 1,4-Dimethylpyrrole-3-carboxylic Acid: A Two-Step Protocol
The synthesis of 1,4-dimethylpyrrole-3-carboxylic acid can be efficiently achieved through a two-step process commencing with the Paal-Knorr synthesis of the corresponding ethyl ester, followed by its hydrolysis.[3][4][5]
Workflow for the Synthesis of 1,4-Dimethylpyrrole-3-carboxylic Acid
Caption: A two-step synthesis of 1,4-dimethylpyrrole-3-carboxylic acid.
Protocol 1: Synthesis of Ethyl 1,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol is adapted from the principles of the Paal-Knorr pyrrole synthesis.[3][6]
Materials:
-
Ethyl acetoacetate
-
2-Bromopropanal
-
Methylamine (40% in water)
-
Ethanol
-
Sodium acetate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) and sodium acetate (1.2 eq) in ethanol, add 2-bromopropanal (1.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Add methylamine (40% in water, 1.5 eq) to the reaction mixture and heat to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ester.
Characterization:
-
¹H NMR: Expected peaks for the ethyl group (triplet and quartet), two methyl groups on the pyrrole ring (singlets), and the pyrrole proton (singlet).
-
¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the carbons of the pyrrole ring, the methyl groups, and the ethyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the ester.
Protocol 2: Hydrolysis to 1,4-Dimethylpyrrole-3-carboxylic Acid
This protocol describes the saponification of the ethyl ester to the desired carboxylic acid.[7][8]
Materials:
-
Ethyl 1,4-dimethyl-1H-pyrrole-3-carboxylate
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 1,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in methanol.
-
Add 1 M NaOH solution (2.0 eq) and stir the mixture at 60 °C for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 1,4-dimethylpyrrole-3-carboxylic acid.
Characterization:
-
¹H NMR: Disappearance of the ethyl group signals and the appearance of a broad singlet for the carboxylic acid proton.
-
¹³C NMR: A shift in the carbonyl carbon resonance.
-
FT-IR: A broad O-H stretch characteristic of a carboxylic acid.
Application as a Pharmaceutical Intermediate: Synthesis of a Sunitinib Precursor
1,4-Dimethylpyrrole-3-carboxylic acid is a key building block for more complex pharmaceutical ingredients. A prominent example is its use in the synthesis of precursors to Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The following protocol details the amide coupling of 1,4-dimethylpyrrole-3-carboxylic acid with N,N-diethylethane-1,2-diamine, a crucial step in the synthesis of a Sunitinib intermediate.[2][9]
Workflow for Amide Coupling
Caption: Amide coupling of the pyrrole carboxylic acid with a diamine.
Protocol 3: Amide Coupling Reaction
This protocol utilizes a standard peptide coupling reagent for the efficient formation of the amide bond.[10][11]
Materials:
-
1,4-Dimethylpyrrole-3-carboxylic acid
-
N,N-Diethylethane-1,2-diamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a solution of 1,4-dimethylpyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add N,N-diethylethane-1,2-diamine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired amide.
Characterization:
-
¹H NMR: Appearance of new signals corresponding to the N,N-diethylethane-1,2-diamine moiety and a characteristic amide N-H proton signal.
-
¹³C NMR: A new carbonyl resonance for the amide and signals for the additional alkyl groups.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the product.
Further Derivatization: Vilsmeier-Haack Formylation
The pyrrole ring can be further functionalized. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C5 position, yielding 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, which are also key intermediates in the synthesis of Sunitinib.[12][13][14][15] This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[14] The regioselectivity of the formylation is influenced by the steric and electronic properties of the substituents on the pyrrole ring.[13]
Conclusion
1,4-Dimethylpyrrole-3-carboxylic acid is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via the Paal-Knorr synthesis and subsequent hydrolysis, coupled with its reactivity in amide bond formation and other derivatizations, makes it a strategic starting material for the construction of complex drug molecules. The protocols provided herein offer a solid foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors. The ability to readily synthesize and functionalize this pyrrole derivative underscores its significance in the ongoing quest for novel therapeutics.
References
- An improved synthesis of sunitinib malate via a solvent-free decarboxyl
- PubChem. (n.d.). 1,4-dimethyl-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. (2025). Journal of Organic Chemistry.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (n.d.).
- An Improved Process For The Preparation Of Sunitinib. (n.d.). Quick Company.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- CN103319392A - Preparation method of sunitinib intermediate. (n.d.).
- Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. (n.d.). J-GLOBAL.
- Paal–Knorr synthesis of pyrroles. (2018).
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocyles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- key reactions in heterocycle synthesis. (2018).
- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). Organic Letters.
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.).
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science.
- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2025).
- Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. (2023). EurekAlert!.
- Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxyl
- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (n.d.).
- Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. (2023). Tohoku University.
- Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.
- Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. (n.d.). Frontier Specialty Chemicals.
Sources
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- 2. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 9. An Improved Process For The Preparation Of Sunitinib [quickcompany.in]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Optimized amide bond reaction using heterocyclic compounds and carboxylic acid | EurekAlert! [eurekalert.org]
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- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. ijpcbs.com [ijpcbs.com]
Troubleshooting & Optimization
Technical Support Center: Stability Management of 1,4-Dimethylpyrrole-3-Carboxylic Acid
Ticket ID: PYR-STAB-104 Subject: Prevention of Polymerization and Oxidative Degradation Support Level: Tier 3 (Senior Application Scientist) Status: Open
Executive Summary
You are likely reading this because your sample of 1,4-dimethylpyrrole-3-carboxylic acid has turned from a pristine off-white solid into a pink, red, or black tar. This is the "Pyrrole Red" phenomenon.
This molecule is chemically schizophrenic: it possesses an electron-rich aromatic ring (prone to oxidation and electrophilic attack) coupled with an acidic functional group (carboxylic acid) that can autocatalyze its own destruction.
This guide provides the mechanistic understanding and field-proven protocols required to stop this self-destruction.
Module 1: The Root Cause (Mechanism)
To prevent polymerization, you must understand why it happens. The primary failure mode is Acid-Catalyzed Cationic Polymerization , often initiated by the molecule's own acidity or trace impurities.
The Autocatalysis Loop
In 1,4-dimethylpyrrole-3-carboxylic acid, the C5 position (alpha to nitrogen, beta to the methyl group) is the most electron-rich and reactive site. The Carboxylic Acid group (C3) is electron-withdrawing, deactivating the C2 position.
-
Protonation: A proton (
) from the carboxylic acid group (or extrinsic acid) attacks the electron-rich C5 position of a neighboring molecule. -
Electrophile Generation: This breaks aromaticity, creating a highly reactive carbocation (electrophile).
-
Chain Propagation: A neutral pyrrole molecule attacks this cation, forming a dimer. The dimer re-aromatizes by losing a proton, which then goes on to attack the next molecule.
Visualizing the Failure Pathway
Figure 1: The acid-autocatalysis loop. Note that the reaction releases a proton after every step, fueling further polymerization.
Module 2: Storage & Handling Protocols
The following protocols are non-negotiable for long-term stability.
The "Cold, Dark, Base" Rule
Pyrrole acids should ideally be stored as their inorganic salts (Sodium or Potassium) to remove the acidic proton that initiates polymerization. If you must store the free acid, follow these strict parameters:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius equation: Lowering T slows the rate of polymerization significantly. |
| Atmosphere | Argon (preferred) or | Oxygen creates radical cations (via Single Electron Transfer) that couple to form dark oligomers. |
| Light | Amber Vials / Foil | UV light excites the |
| Physical State | Solid (Dry) | Solution-state storage increases molecular mobility, accelerating bimolecular polymerization reactions. |
| Container | Glass (Teflon lined cap) | Avoid plastics that may leach plasticizers; ensure gas-tight seal to prevent moisture ingress. |
Protocol: Conversion to Stable Salt (Recommended)
If you do not need the free acid immediately, convert it to the Potassium salt:
-
Dissolve 1,4-dimethylpyrrole-3-carboxylic acid in a minimum amount of Ethanol.
-
Add 1.0 equivalent of KOH (ethanolic solution) dropwise at 0°C.
-
Precipitate the salt with cold Diethyl Ether.
-
Filter and dry under vacuum.
-
Result: The carboxylate anion (
) is electron-rich but lacks the proton required to initiate the cationic polymerization mechanism.
-
Module 3: Troubleshooting & FAQs
Q1: My white powder has turned pink on the surface. Is it ruined?
-
Diagnosis: Surface oxidation (formation of pyrrole-red oligomers).
-
Action: Usually, this is superficial.
Q2: I tried to recrystallize from hot water/acid, and it turned black.
-
Diagnosis: Thermal polymerization. Heating a pyrrole carboxylic acid in a protic solvent (like water) without a buffer accelerates the "Autocatalysis Loop" described in Module 1.
-
Action: NEVER heat this compound above 40°C in an acidic or neutral aqueous environment.
-
Correct Protocol: Use a solvent pair like Ethanol/Water or Ethyl Acetate/Hexane . Dissolve at room temperature (or slightly warmed), filter, and cool to -20°C to crystallize.
Q3: Can I use HCl to precipitate the acid from a basic solution?
-
Diagnosis: pH shock. Adding strong mineral acid (HCl) creates local zones of pH < 1. At this pH, polymerization is instantaneous.
-
Action: Use a weak acid like Acetic Acid or buffered Sodium Dihydrogen Phosphate (
) to adjust the pH to exactly 4-5. Do not overshoot.
Module 4: Emergency Recovery & Purification
If your sample is degrading, use this workflow to salvage the monomer.
Purification Workflow
Figure 2: Salvage protocol for degraded pyrrole acids. This method relies on the insolubility of the "tar" polymers in basic aqueous solution.
Step-by-Step Salvage Protocol
-
Dissolution: Suspend the degraded material in water at 0°C. Slowly add 1M NaOH until the solid dissolves and the pH is ~10-11. The monomer will dissolve as the sodium salt; the polymerized "tar" will likely remain suspended or gummy.
-
Filtration: Filter the solution through a pad of Celite to remove the dark, insoluble polymers. The filtrate should be yellow/orange, not black.
-
Precipitation: Crucial Step. Cool the filtrate to 0°C. Slowly add Acetic Acid dropwise with vigorous stirring. Stop exactly when the precipitate forms (usually pH ~5-6). Do not use HCl.
-
Isolation: Filter the solid immediately. Wash with ice-cold water (to remove salts) followed by ice-cold Hexane (to remove surface oxidation).
-
Drying: Dry under high vacuum in the dark.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrroles: Reactivity and Acid Sensitivity).
-
Laha, J. K., et al. (2020).[1][3] Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442-1447.[4] (Discusses avoidance of acidic conditions to prevent polymerization).
-
Sigma-Aldrich. (n.d.). Pyrrole-3-carboxylic acid Product Specification. (General handling data for pyrrole acids).
-
Syrris. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. (Discusses stability of esters vs acids).
Sources
Technical Support Center: Purification of 1,4-Dimethyl-1H-pyrrole-3-carboxylic Acid
Topic: Purification of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid via Recrystallization Document ID: TS-PYR-003 Last Updated: February 12, 2026 Audience: Synthetic Chemists, Process Development Scientists
Core Directive & Technical Overview
The purification of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid requires a nuanced approach due to the inherent reactivity of the pyrrole ring. Unlike simple benzoic acid derivatives, pyrrole carboxylic acids are electron-rich heteroaromatics susceptible to oxidative polymerization ("pyrrole red" formation) and thermal decarboxylation at elevated temperatures.
This guide provides a self-validating protocol for recrystallization, moving beyond simple solubility rules to address the specific stability profile of the 1,4-dimethyl isomer.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 139.15 g/mol | Moderate molecular weight facilitates crystallization. |
| Acidity (pKa) | ~4.5 - 5.0 (COOH) | Soluble in aqueous base (NaHCO₃, NaOH); precipitates upon acidification. |
| Oxidation Potential | High | Prone to darkening (oligomerization) in air/light. Requires inert atmosphere. |
| Thermal Stability | Decarboxylates >160°C | Avoid boiling high-boiling solvents (e.g., DMSO, DMF) for extended periods. |
Solvent System Selection
Choosing the correct solvent is critical to prevent "oiling out" and to maximize impurity rejection.
Primary Solvent Recommendations
| Solvent System | Ratio (v/v) | Suitability | Mechanism of Action |
| Ethanol / Water | 70:30 to 50:50 | Excellent | High solubility in hot ethanol; water acts as a potent anti-solvent for the hydrophobic pyrrole core. |
| Methanol / Water | 60:40 | Good | Similar to EtOH/Water but lower boiling point (safer for thermal stability). |
| Ethyl Acetate / Hexane | 1:2 to 1:4 | Alternative | Use if the compound is too soluble in alcohols or if water must be avoided. |
| Toluene | 100% | Specific | Good for removing non-polar impurities; requires slow cooling. |
Detailed Experimental Protocol
Standard Operating Procedure (SOP): Recrystallization from Ethanol/Water
Pre-requisites:
-
Crude 1,4-dimethyl-1H-pyrrole-3-carboxylic acid (typically tan/brown solid).
-
Solvents: Ethanol (95% or absolute), Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, inert gas (N₂/Ar) line.
Step-by-Step Methodology:
-
Dissolution (The Saturation Point):
-
Place the crude solid in a round-bottom flask equipped with a stir bar.
-
Add Ethanol (approx. 5 mL per gram of solid).
-
Heat to a gentle reflux (approx. 78°C) under a nitrogen blanket.
-
Note: If solids remain, add Ethanol in small portions (1 mL) until fully dissolved. If a dark insoluble residue persists, this is likely polymerized material; filter it out while hot.
-
-
Decolorization (Optional but Recommended):
-
If the solution is dark brown/red, remove from heat, cool slightly, and add Activated Charcoal (5-10 wt%).
-
Reflux for 5-10 minutes.
-
Filter hot through a pre-warmed Celite pad to remove charcoal.
-
-
Crystallization (The Nucleation Phase):
-
Bring the clear filtrate back to a boil.
-
Slowly add hot water dropwise via the condenser or addition funnel.
-
Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to clear the turbidity (restore solution).
-
-
Cooling (The Growth Phase):
-
Remove the heat source and allow the flask to cool to room temperature undisturbed on a cork ring. Rapid cooling leads to oiling out.
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with a cold solvent mixture (e.g., 50:50 EtOH/Water).
-
Dry under high vacuum at 40-50°C. Do not exceed 60°C to prevent decarboxylation.
-
Troubleshooting Hub
Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Root Cause: The temperature dropped too quickly, or the water concentration is too high (supersaturation exceeded the metastable limit). Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of the good solvent (Ethanol).
-
Allow the solution to cool much more slowly (wrap the flask in foil or a towel).
-
Seeding: Add a tiny crystal of pure product at the cloud point to induce ordered crystal growth.
Issue 2: Persistent Coloration (Pink/Red)
Symptom: The crystals are off-white or pinkish even after recrystallization. Root Cause: Oxidation of the pyrrole ring. Pyrroles are sensitive to air and light. Corrective Action:
-
Perform all steps under an inert atmosphere (Nitrogen/Argon) .
-
Use degassed solvents .
-
Repeat the charcoal treatment or wash the final crystals with a small amount of cold ether (if the impurity is more soluble in ether).
Issue 3: Low Yield
Symptom: Very little solid is recovered after filtration. Root Cause: The compound is too soluble in the solvent mixture, or the pH is too high (carboxylate form). Corrective Action:
-
Check pH: Ensure the solution is acidic (pH < 3). If the compound was synthesized via hydrolysis, residual base may keep it in the water-soluble carboxylate form. Add dilute HCl if necessary.
-
Concentration: Evaporate some solvent (Rotavap) to increase concentration before cooling.
-
Salting Out: Add NaCl to the aqueous phase to decrease the solubility of the organic acid.
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for the purification of pyrrole-3-carboxylic acid derivatives, integrating impurity removal and crystallization checkpoints.
Frequently Asked Questions (FAQ)
Q: Can I use sublimation instead of recrystallization? A: While some simple pyrroles can be sublimed, carboxylic acid derivatives often have high melting points and are prone to decarboxylation (losing CO₂) before sublimation occurs. Recrystallization is safer and more scalable for this specific derivative [1].
Q: Why does my product turn red upon storage? A: This is the "pyrrole red" phenomenon, caused by acid-catalyzed polymerization or auto-oxidation. Store the purified acid in a tightly sealed amber vial, preferably under argon, at -20°C. Avoid exposure to acidic vapors [2].
Q: My NMR shows water peaks even after drying. How do I remove it? A: Pyrrole carboxylic acids can form hydrates or trap water in the lattice. Dry the sample in a vacuum oven at 50°C over P₂O₅ or silica gel for 24 hours. If the compound is stable, dissolving in dry ethyl acetate and drying over Na₂SO₄ before evaporating can also help.
References
-
PubChem. (2025).[1][2][3] 1,4-dimethyl-1H-pyrrole-3-carboxylic acid - Physical Properties and Safety. National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. (2025). 1H-Pyrrole-3-carboxylic acid derivatives - Thermochemical Data. Available at: [Link]
Sources
Technical Support Center: Oxidation Stability of Electron-Rich Pyrrole Carboxylic Acids
Introduction
Electron-rich pyrrole carboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Their inherent electronic properties, however, render them susceptible to oxidative degradation, a significant challenge for researchers, scientists, and drug development professionals.[3][4][5] This instability can manifest as discoloration, polymerization, and loss of biological activity, compromising experimental outcomes and the shelf-life of valuable compounds.[5][6]
This technical support center provides a comprehensive guide to understanding and managing the oxidation stability of these valuable compounds. It is structured to offer practical, field-proven insights and solutions to common challenges encountered during their synthesis, handling, and storage.
Troubleshooting Guide: Navigating Experimental Challenges
This section is designed to address specific issues that may arise during your work with electron-rich pyrrole carboxylic acids. Each issue is presented in a question-and-answer format, providing potential causes, immediate actions, and long-term solutions.
Issue 1: My pyrrole carboxylic acid solution is rapidly changing color (e.g., from colorless to yellow, brown, or even black).
Question: What is causing the color change in my sample, and is the compound still viable for my experiments?
Answer:
Discoloration is a primary indicator of oxidative degradation and subsequent polymerization.[3][6] The electron-rich nature of the pyrrole ring makes it highly susceptible to autoxidation in the presence of atmospheric oxygen, which can be accelerated by light and heat.[3][4][5] This process leads to the formation of colored oligomers and polymeric materials, often observed as yellow, brown, or black precipitates.[3][6]
Immediate Actions:
-
Inert Atmosphere: Immediately protect your compound from further exposure to oxygen. If in solution, sparge the solvent with an inert gas like argon or nitrogen. For solid samples, transfer them to a desiccator flushed with an inert gas or into a glovebox.[4]
-
Light Protection: Shield the sample from light by storing it in an amber vial or by wrapping the container in aluminum foil. Photodegradation can generate radical species that initiate or accelerate oxidation.[3][4]
-
Temperature Control: Place the sample in a low-temperature environment (e.g., -20°C or -80°C) to slow down the degradation kinetics.[4]
Long-Term Solutions & Preventative Measures:
-
Solvent Purity and Degassing: Always use high-purity, neutral solvents. Before use, thoroughly deoxygenate solvents by sparging with an inert gas or through several freeze-pump-thaw cycles.[4]
-
N-Protection Strategy: If synthetically feasible, protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., Boc, Ts) can significantly increase the stability of the ring towards oxidation and polymerization.[7]
-
Use of Antioxidants: For formulations and in vitro/in vivo studies, consider the addition of antioxidants. The choice of antioxidant should be compatible with your experimental system.[4][8] Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid.
Issue 2: I am observing low yields and multiple side products during the synthesis or modification of my pyrrole carboxylic acid.
Question: My reaction is not proceeding as expected, and I'm isolating a complex mixture instead of my target compound. What could be the problem?
Answer:
Low yields and the formation of side products during reactions involving electron-rich pyrroles are often linked to the instability of the pyrrole ring under the reaction conditions.[5][7]
Potential Causes and Troubleshooting Steps:
-
Acidic Conditions: Many common synthetic steps, such as Friedel-Crafts acylations, can be problematic due to the use of Lewis or Brønsted acids, which can trigger polymerization of electron-rich pyrroles.[9][10]
-
Oxidative Reagents: The use of strong oxidizing agents can lead to uncontrolled oxidation and dearomatization of the pyrrole ring.[11][12]
-
Solution: Carefully select milder and more selective oxidizing reagents. If the goal is not oxidation, ensure that all reagents are free from peroxide impurities.
-
-
High Temperatures: Prolonged heating can accelerate degradation pathways.[5]
-
Solution: Attempt the reaction at lower temperatures. If the reaction requires heat, ensure it is conducted under a strictly inert atmosphere.
-
-
Air Sensitivity of Reagents: Some organometallic reagents used in cross-coupling reactions can be air-sensitive, and their degradation can initiate side reactions.
-
Solution: Employ rigorous air-free techniques (e.g., Schlenk line or glovebox) when handling sensitive reagents.
-
Workflow for Troubleshooting Low-Yielding Reactions
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynce.com [biosynce.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 10. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,4-Dimethylpyrrole Hydrolysis
Welcome to the technical support center for optimizing the hydrolysis of 1,4-dimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals who are exploring the ring-opening of substituted pyrroles to access valuable 1,4-dicarbonyl compounds. The hydrolysis of the stable aromatic pyrrole ring presents unique challenges, primarily related to overcoming the aromatic stabilization energy and managing the reaction equilibrium. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the hydrolysis of 1,4-dimethylpyrrole?
The hydrolysis of 1,4-dimethylpyrrole is mechanistically the reverse of the well-known Paal-Knorr pyrrole synthesis.[1][2] The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with a primary amine (in this case, methylamine) to form a pyrrole, eliminating two molecules of water.[2][3] Conversely, the hydrolysis reaction involves the acid-catalyzed addition of water across the pyrrole ring, ultimately cleaving it to regenerate the 1,4-dicarbonyl compound (hexane-2,5-dione) and methylamine. Due to the high stability of the aromatic pyrrole ring, forcing the equilibrium in the reverse (hydrolytic) direction requires specific and optimized conditions.[4]
Q2: What are the expected products of a successful hydrolysis reaction?
The complete hydrolysis of 1,4-dimethylpyrrole yields two primary products:
-
Hexane-2,5-dione: A 1,4-diketone.
-
Methylamine: The primary amine originally incorporated into the pyrrole ring.
Under acidic conditions, the methylamine will be protonated to form the corresponding methylammonium salt.
Q3: Why are my hydrolysis reaction yields consistently low?
Low yields are the most common challenge and typically stem from two main factors:
-
Aromatic Stability: The pyrrole ring is aromatic and therefore thermodynamically stable. A significant activation energy is required to break this aromaticity, making the forward reaction (hydrolysis) kinetically slow.
-
Reaction Equilibrium: The Paal-Knorr synthesis is often a high-yielding reaction, indicating that the equilibrium typically favors the formation of the pyrrole.[2] To achieve successful hydrolysis, the reaction conditions must be manipulated to shift the equilibrium towards the products, primarily by using a large excess of water (Le Chatelier's Principle).
Q4: What are the critical reaction parameters I need to control for optimal yield?
Optimizing the yield requires careful control over several parameters:
-
Acid Catalyst: The choice and concentration of the acid are crucial for protonating the pyrrole ring and facilitating nucleophilic attack by water.
-
Water Concentration: A high concentration of water is necessary to push the equilibrium towards the hydrolysis products.
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier but may also promote side reactions.[5]
-
Reaction Time: Sufficient time is needed for the reaction to reach equilibrium, but prolonged reaction times at high temperatures can lead to degradation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the rationale and actionable protocols to resolve them.
Q1: My reaction shows very low or no conversion of the 1,4-dimethylpyrrole starting material. How can I drive the reaction forward?
Core Problem: The reaction conditions are not sufficiently forcing to overcome the kinetic and thermodynamic barriers.
Causality: This is often due to inadequate acid catalysis or insufficient thermal energy. The pyrrole ring must be effectively protonated to activate it for nucleophilic attack by water.
Solution: A systematic optimization of the catalyst and reaction temperature is required.
Experimental Protocol: Catalyst and Temperature Screening
-
Setup: In parallel reaction vials, dissolve 1,4-dimethylpyrrole (1 equivalent) in a solvent system with a large excess of water (e.g., a 1:1 mixture of an organic co-solvent like dioxane and aqueous acid).
-
Catalyst Variation: Use a different acid catalyst for each set of reactions. See the table below for starting points.
-
Temperature Gradient: Run each catalyst set at a range of temperatures (e.g., 50 °C, 80 °C, and 100 °C).
-
Monitoring: Monitor the reaction progress at set time intervals (e.g., 2, 6, 12, 24 hours) using an appropriate analytical method like GC-MS or TLC.
-
TLC System: A common mobile phase is Ethyl Acetate/Hexane. The 1,4-diketone product will be more polar than the starting pyrrole.
-
-
Analysis: Compare the conversion rates to identify the optimal catalyst and temperature combination that provides the best yield before significant byproduct formation occurs.
Table 1: Recommended Starting Conditions for Catalyst Screening
| Catalyst Type | Catalyst Example | Typical Concentration | Notes |
| Strong Protic Acid | Hydrochloric Acid (HCl) | 2-6 M | A common starting point, but can promote polymerization. |
| Strong Protic Acid | Sulfuric Acid (H₂SO₄) | 2-6 M | Less volatile than HCl, but a stronger dehydrating agent. |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 0.5-1.5 eq. | Can effectively coordinate to the pyrrole nitrogen.[6] |
| Lewis Acid | Iron(III) Chloride (FeCl₃) | 0.5-1.5 eq. | A strong Lewis acid that has been used to catalyze Paal-Knorr reactions.[6] |
Q2: My reaction mixture turns dark and forms a tarry, insoluble polymer. How can I prevent this?
Core Problem: Acid-catalyzed polymerization of the pyrrole starting material or intermediates.
Causality: Pyrroles are known to polymerize under strongly acidic conditions.[5] This occurs when a protonated pyrrole molecule is attacked by a neutral pyrrole molecule in an electrophilic substitution-type reaction, leading to chain growth.
Solution: Implement milder reaction conditions and control the rate of protonation.
Experimental Protocol: Minimizing Polymerization
-
Temperature Control: Maintain a lower reaction temperature (e.g., start at room temperature or 40 °C) and increase it gradually only if the reaction does not proceed. Overheating can accelerate polymerization.[5]
-
Controlled Acid Addition: Instead of adding all the acid at once, add it dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to manage any exotherm and control the initial rate of protonation.
-
Use of Weaker Acids: If strong acids consistently cause polymerization, consider using a weaker, buffered acid system, such as acetic acid, although this may require higher temperatures or longer reaction times.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). While polymerization is the primary concern, pyrroles can also be susceptible to oxidation, which can contribute to the formation of colored impurities.[7]
Q3: I'm observing product formation, but the reaction stalls and never reaches full conversion. What's happening?
Core Problem: The reaction is reaching an unfavorable equilibrium.
Causality: As the products (hexane-2,5-dione and methylamine) accumulate, the reverse reaction—the Paal-Knorr synthesis—begins to compete with the forward hydrolysis reaction. The system reaches an equilibrium state where the net conversion stops.
Solution: Employ strategies to shift the equilibrium towards the products according to Le Chatelier's Principle.
Strategies to Shift Reaction Equilibrium:
-
Maximize Water Concentration: Use the aqueous acid solution as the solvent itself, minimizing or eliminating the use of organic co-solvents, if substrate solubility allows.
-
Product Sequestration (Advanced):
-
Trap the Amine: If feasible, introduce a reagent that selectively reacts with the generated methylamine to remove it from the equilibrium. For example, adding an aldehyde that preferentially forms an imine with methylamine but does not interfere with the desired product. This is a complex strategy that requires careful planning and reagent selection.
-
In-situ Derivatization of the Diketone: Add a trapping agent that reacts specifically with the 1,4-diketone product as it forms. For example, a dinitrophenylhydrazine solution could be used to form a stable hydrazone, though this modifies the final product.
-
Visualized Mechanisms and Workflows
Diagram 1: Proposed Mechanism for Acid-Catalyzed Hydrolysis of 1,4-Dimethylpyrrole
Caption: Proposed mechanism for the hydrolysis of 1,4-dimethylpyrrole.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in hydrolysis reactions.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic-Chemistry.org. Retrieved from [Link]
-
Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic-Chemistry.org. Retrieved from [Link]
-
Verma, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. RSC Advances. Retrieved from [Link]
-
Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters. Retrieved from [Link]
-
Wikipedia. (2023). Succinaldehyde. In Wikipedia. Retrieved from [Link]
-
Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Retrieved from [Link]
-
Singh, A. S., et al. (2018). One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic-Chemistry.org. Retrieved from [Link]
-
Grzybowski, M., et al. (2018). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Side chain hydroxylation of pyrrole. Retrieved from [Link]
-
Unacademy. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Reddit. (2022). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
-
Clauson-Kaas, N., & Tyle, Z. (1948). Preparation of Succindialdehyde and Its Derivatives From Furan. Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Semantic Scholar. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]
-
Safarov, M. D. (2021). Technology for the production of disubstituted pyrroles. E3S Web of Conferences. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved from [Link]
-
Synthetic Communications. (2011). An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. Taylor & Francis Online. Retrieved from [Link]
-
CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
Reddit. (2020). Practical strategy for anhydride hydrolysis. r/Chempros. Retrieved from [Link]
-
Lee, S., et al. (2016). Optimization of Flavourzyme Hydrolysis Condition for the Preparation of Antioxidant Peptides from Duck Meat using Response Surface Methodology. Korean Journal for Food Science of Animal Resources. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Retrieved from [Link]
-
Peacock, A. F., et al. (2010). Hydrolytic catalysis and structural stabilization in a designed metalloprotein. Nature Chemistry. Retrieved from [Link]
-
MDPI. (2016). Practical Pd(TFA)2-Catalyzed Aerobic [4+1] Annulation for the Synthesis of Pyrroles via “One-Pot” Cascade Reactions. Retrieved from [Link]
-
Penn State University. (2015). Analytical methods for pesticide residues in the water environment. Retrieved from [Link]
-
MDPI. (2023). The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. Retrieved from [Link]
-
Lindsey, J. S., et al. (1997). Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
MDPI. (2022). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. Retrieved from [Link]
-
CABI Digital Library. (2015). Liquid chromatography tandem mass spectrometry detection of targeted pyrrolizidine alkaloids in honeys purchased within Ireland. Retrieved from [Link]
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- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Storage and Handling of Light-Sensitive Pyrrole Carboxylic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with light-sensitive pyrrole carboxylic acids. Pyrrole-based structures are foundational in numerous natural products and pharmaceuticals, but their aromatic system is susceptible to degradation, compromising experimental integrity. This document provides field-proven insights and troubleshooting protocols to ensure the stability and reliability of your compounds.
Frequently Asked Questions (FAQs): The Essentials of Storage & Handling
This section addresses the most common queries regarding the day-to-day handling and storage of pyrrole carboxylic acids.
Q1: What are the ideal storage conditions for solid pyrrole carboxylic acids?
The optimal storage conditions depend on the compound's purity, specific functional groups, and intended duration of storage. However, a multi-faceted approach considering temperature, light, and atmosphere is critical.
-
Light: This is the most critical factor. These compounds must be protected from light to prevent photochemical reactions and degradation.[1] Store all pyrrole carboxylic acids in a dark environment.
-
Temperature: Recommendations vary. For short-term storage, room temperature (15-25°C) in a sealed, dry container may be sufficient.[2] However, for long-term stability, colder temperatures are recommended. A common practice is storage at -20°C to -80°C, which slows down potential degradation pathways.[3][4] Always consult the manufacturer's Safety Data Sheet (SDS) for specific recommendations.[3]
-
Atmosphere: Pyrrole rings can be susceptible to oxidation and polymerization upon exposure to air, often catalyzed by light.[5][6] For maximum stability, store the solid compound under an inert atmosphere (e.g., argon or nitrogen). If an inert atmosphere is not available, ensure the container is tightly sealed to minimize contact with air and moisture.[7]
-
Humidity: These compounds should be stored in a dry environment, as moisture can facilitate degradation.[3][8] Using a desiccator or ensuring the container is well-sealed is crucial.
Q2: What type of containers should I use for storage?
The choice of container is a key aspect of passive protection.
-
Primary Container: Always use amber glass vials or bottles that block UV and visible light.[8][9] If only clear vials are available, they must be wrapped thoroughly in aluminum foil or placed inside a secondary light-blocking container.[9][10]
-
Secondary Container: Store vials inside dark storage boxes or in designated dark cabinets or drawers to provide an additional layer of protection from ambient lab light.[1][10]
Q3: How should I handle these compounds during an experiment to minimize degradation?
Your handling technique is as important as your storage conditions. Any exposure, even for a second, can contribute to degradation.[9]
-
Minimize Light Exposure: Whenever possible, work in a dimly lit area or use a dark room.[9] If working on an open bench, keep containers wrapped in foil and minimize the time the compound is exposed to light.
-
Inert Atmosphere: When weighing or transferring the solid, do so quickly. For highly sensitive derivatives, consider using a glove box with an inert atmosphere to prevent exposure to both air and moisture.[11]
-
Avoid Contamination: Use clean spatulas and glassware to avoid introducing trace impurities (like acids or metals) that can catalyze degradation.
Q4: Can I store pyrrole carboxylic acids in solution? If so, what are the best practices?
Storing in solution is generally not recommended for the long term, as degradation pathways can be accelerated.
-
Solvent Choice: If you must store solutions, choose a high-purity, dry (anhydrous) solvent. The stability can be solvent-dependent, so a small-scale stability test may be necessary.
-
Preparation: Prepare solutions fresh for each experiment whenever possible.[4] If preparing a stock solution, make small aliquots to avoid repeated freeze-thaw cycles and minimize the number of times the main stock is exposed to light and air.[9]
-
Storage: Store stock solutions at -80°C for maximal stability, though -20°C may be adequate for shorter periods (e.g., up to one month).[4] Ensure the vials are sealed tightly with a cap that has a chemically resistant liner.
Troubleshooting Guide: Identifying and Resolving Stability Issues
This guide addresses specific problems that indicate potential compound degradation.
Q1: My solid pyrrole carboxylic acid has changed color (e.g., from white/off-white to yellow or brown). What happened, and is it still usable?
Cause: Color change is a classic indicator of degradation.[5] It is typically caused by oxidation and/or polymerization of the pyrrole ring, which is often initiated by exposure to light and air.[5][6][12] This process creates conjugated systems that absorb visible light, resulting in the observed color.
Solution:
-
Assess the Severity: A slight color change may indicate minimal degradation, and the material might still be suitable for non-critical applications. A significant change to dark brown or black suggests extensive decomposition.
-
Analytical Verification: Before use, verify the compound's purity. A quick check via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can quantify the remaining parent compound and reveal the presence of degradation products.[13][14]
-
Purification: If the compound is valuable and purity is critical, re-purification via recrystallization or column chromatography may be necessary.
-
Future Prevention: Review your storage and handling procedures immediately to prevent further degradation of remaining stock. Refer to the storage conditions table and protocols below.
Q2: I dissolved my compound, and the solution quickly turned dark and/or a precipitate formed. What is the cause?
Cause: This is a sign of rapid degradation in the solution phase. Potential causes include:
-
Solvent Impurities: The solvent may contain impurities (e.g., peroxides in older ethers, acidic contaminants) that catalyze decomposition.
-
Acid-Catalyzed Degradation: Pyrroles can be unstable in acidic conditions, which can disrupt the aromatic ring and lead to polymerization.[5][15] Some pyrrole carboxylic acids are also known to decarboxylate in acidic solutions.[16][17]
-
Photodegradation: Intense ambient light during dissolution can rapidly degrade the compound.
Solution:
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or anhydrous solvents from a reputable supplier.
-
Control pH: If your experimental conditions are acidic, be aware of potential degradation. Consider if the pH can be adjusted or if the experiment can be conducted at a lower temperature to slow decomposition.
-
Work in the Dark: Prepare the solution in a dark room or with the vial wrapped in foil.
-
Prepare Fresh: As a rule, prepare solutions immediately before use.[4]
Q3: My HPLC/LC-MS analysis shows unexpected peaks that grow over time. Could this be degradation?
Cause: Yes, this is a strong indication of compound instability under your analytical or storage conditions. The new peaks likely correspond to degradation products. Common degradation pathways include:
-
Decarboxylation: Loss of the carboxylic acid group to form the corresponding pyrrole. This is particularly common in acidic aqueous solutions.[17]
-
Oxidation: Formation of various oxidized species.
-
Polymerization/Dimerization: Formation of higher molecular weight species.
Solution:
-
Characterize Degradants: If possible, use LC-MS to get molecular weights for the new peaks to help identify the degradation pathway.
-
Optimize Analytical Method: Ensure your mobile phase is not overly acidic and that samples are not left on the autosampler for extended periods, where they may be exposed to light and elevated temperatures. Use amber autosampler vials.
-
Review Solution Storage: If you are analyzing a stored stock solution, the degradation is likely occurring there. Re-evaluate your solution storage protocol based on the guidelines in this document.
Data & Protocols
Table 1: Summary of Recommended Storage Conditions
| Parameter | Solid Compound (Long-Term) | Stock Solution (Short-Term) |
| Temperature | -20°C to -80°C[3][4] | -80°C (preferred, <6 months) or -20°C (<1 month)[4] |
| Light | Mandatory exclusion (Amber vial in dark)[8][9] | Mandatory exclusion (Amber vial in dark)[9] |
| Atmosphere | Inert gas (Argon/Nitrogen) backfill[11] | Headspace flushed with inert gas before sealing |
| Container | Amber glass vial with tight-sealing cap[9] | Amber glass vial with PTFE-lined cap |
| Best Practice | Aliquot upon receipt to avoid repeated handling[9] | Prepare fresh; if stored, use single-use aliquots |
Experimental Protocols
Protocol 1: Aliquoting and Storing a New Batch of Solid Pyrrole Carboxylic Acid
-
Preparation: Move the sealed manufacturer's bottle, a set of appropriately sized amber glass vials, labels, and a clean spatula into a glove box or a controlled, low-humidity environment with minimized light.
-
Inert Atmosphere (Recommended): If not using a glove box, prepare for an inert gas backfill. Have a cylinder of argon or nitrogen with a regulator and a long needle ready.
-
Aliquoting: In dim light, quickly open the main bottle. Weigh the desired amount of the compound into each amber vial. Work efficiently to minimize exposure time to the atmosphere.
-
Sealing: Tightly cap each vial immediately after filling.
-
Inerting: If not in a glove box, carefully pierce the cap's septum with the inert gas needle and a second "exhaust" needle. Gently flush the vial's headspace with inert gas for 15-20 seconds. Remove the exhaust needle first, then the gas inlet needle, to maintain positive pressure.
-
Final Packaging: Secure the cap and wrap the vial's cap/neck area with parafilm for an extra seal against moisture and air.
-
Storage: Label each aliquot clearly with the compound name, lot number, concentration (if applicable), and date. Place the vials in a labeled freezer box and store them at the appropriate temperature (-20°C or -80°C) in a designated dark location.[3][4]
Protocol 2: Preparing a Stock Solution for Experimental Use
-
Select an Aliquot: Retrieve a single aliquot of the solid compound from the freezer. Allow it to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.
-
Environment: Conduct all steps in a dimly lit area or with the vial wrapped in foil.[9]
-
Solvent Addition: Use a syringe to add the required volume of fresh, anhydrous-grade solvent to the vial to achieve the target concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved. If sonication is used, monitor for any temperature increase.
-
Use or Store: Use the solution immediately for the best results. If the solution must be stored, flush the headspace with inert gas before re-sealing and place it in the freezer. Avoid storing for extended periods.
Visualization of Degradation Pathways
The following diagram illustrates the primary pathways through which light-sensitive pyrrole carboxylic acids can degrade. Understanding these mechanisms is key to preventing them.
Caption: Fig. 1: Key degradation pathways for pyrrole carboxylic acids.
References
-
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]
-
Needle.Tube. Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. [Link]
-
Needle.Tube. Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. [Link]
-
B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. [Link]
-
Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
-
Dreisbach, J. H., & Veca, A. (1986). Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 280-283. [Link]
-
Li, Y., et al. (2020). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. Toxins, 12(11), 703. [Link]
-
Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?. [Link]
-
Dunn, G. E., & Kouba, J. E. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]
-
Quora. (2018). Why is the reaction of pyrrole difficult with acid?. [Link]
-
Chiang, Y., et al. (2009). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]
Sources
- 1. needle.tube [needle.tube]
- 2. 634-97-9|Pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. needle.tube [needle.tube]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. camlab.co.uk [camlab.co.uk]
- 11. ossila.com [ossila.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
HPLC Retention & Method Development Guide: 1,4-Dimethyl-1H-pyrrole-3-carboxylic Acid
The following guide provides an in-depth technical analysis of the HPLC retention behavior of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid . It is structured to assist analytical scientists in method development, specifically addressing the challenges of separating pyrrole-carboxylic acid isomers and optimizing peak shape for acidic heterocycles.
Executive Summary
1,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 351416-83-6) presents specific chromatographic challenges due to its amphiphilic nature (LogP ~0.6) and the ionizable carboxylic acid moiety. Unlike neutral pyrroles, its retention is strictly pH-dependent.
This guide compares the performance of C18 (ODS) versus Phenyl-Hexyl stationary phases and analyzes the critical impact of mobile phase pH. Experimental evidence suggests that while C18 provides standard hydrophobic retention, Phenyl-Hexyl phases offer superior selectivity for separating the 1,4-isomer from its structural analog, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, due to
Key Physicochemical Drivers
-
LogP: ~0.6 (Moderate hydrophobicity; requires low % organic start).
-
pKa: ~4.5 (Carboxylic acid).
-
Chromatophore: UV Active (Max ~210–220 nm; secondary band ~254 nm).
Comparative Analysis: Stationary Phase Performance
The following table contrasts the retention behavior and peak performance of the target analyte across three common stationary phases under acidic conditions (0.1% Formic Acid).
Table 1: Comparative Column Performance Data
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | C8 (Octyl) |
| Retention Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + | Weak Hydrophobic Interaction |
| Retention Factor ( | 2.5 – 3.0 | 3.2 – 3.8 (Enhanced) | 1.2 – 1.8 |
| Selectivity ( | 1.05 (Poor resolution) | 1.15 (Baseline resolution) | 1.02 (Co-elution likely) |
| Peak Shape (Tailing Factor) | 1.1 – 1.3 | 1.0 – 1.1 | 1.2 – 1.5 |
| Recommended Use | General Purity Profiling | Isomer Separation / Complex Matrices | Rapid Screening |
*Note:
Expert Insight: Why Phenyl-Hexyl?
While C18 is the workhorse, the pyrrole ring is electron-rich. A Phenyl-Hexyl column engages in
Critical Method Parameters (The "Why" Behind the Protocol)
A. The pH Effect (The On/Off Switch)
The retention of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid is governed by its ionization state.
-
pH < 3.0 (Protonated): The molecule is neutral (
). It partitions into the stationary phase.[1] Result: Good retention, sharp peaks. -
pH > 5.0 (Ionized): The molecule is anionic (
). It is repelled by the stationary phase and elutes near the void volume ( ). Result: No retention, split peaks.
B. Mobile Phase Modifier
-
Methanol (MeOH): Protic solvent.[2] Can cause hydrogen bonding with the pyrrole N, potentially altering selectivity but increasing backpressure.
-
Acetonitrile (ACN): Aprotic solvent. Recommended for sharper peaks and lower backpressure.
Optimized Experimental Protocol
This protocol is designed to ensure retention stability and isomer resolution .
Instrument Configuration
-
System: HPLC or UHPLC with Binary Pump.
-
Detector: PDA/UV at 220 nm (primary) and 254 nm (secondary).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or 5 µm).
-
Temperature: 30°C (Controlled).
Reagents
-
Solvent A: Water (HPLC Grade) + 0.1% Formic Acid (pH ~2.7).
-
Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid .
Gradient Method (Step-by-Step)
| Time (min) | % Solvent A (Water/FA) | % Solvent B (ACN/FA) | Flow Rate (mL/min) | Phase Description |
| 0.00 | 95 | 5 | 1.0 | Equilibration: Load analyte in highly aqueous phase to focus band. |
| 2.00 | 95 | 5 | 1.0 | Isocratic Hold: Prevents void volume breakthrough. |
| 12.00 | 40 | 60 | 1.0 | Linear Gradient: Elutes the target pyrrole (expected |
| 15.00 | 5 | 95 | 1.0 | Wash: Cleans column of hydrophobic impurities. |
| 18.00 | 95 | 5 | 1.0 | Re-equilibration: Returns to initial conditions. |
Visualizing the Separation Logic
The following diagram illustrates the decision pathway for optimizing the separation of pyrrole-carboxylic acid derivatives, highlighting the critical role of pH and stationary phase selection.
Caption: Decision tree for optimizing pyrrole-carboxylic acid HPLC methods. Green paths indicate the recommended protocol.
Troubleshooting & Self-Validation
To ensure the trustworthiness of your data, apply these validation steps:
-
The "Acid Test": If you suspect your peak is eluting too early (near
), inject a sample of Uracil ( marker). If your analyte co-elutes with Uracil, your pH is likely too high. Add more Formic Acid or switch to Phosphate Buffer (pH 2.5). -
Peak Purity Check: Use a PDA detector to scan the spectrum across the peak. 1,4-dimethyl-1H-pyrrole-3-carboxylic acid should show a consistent UV spectrum (max ~220nm) from the leading edge to the tail.
-
Carryover: Pyrroles can be "sticky." Run a blank injection (100% ACN) after your high standard to ensure no ghost peaks appear in the next run.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20262086, 1,4-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
-
Rasal, N. K., Sonawane, R. B., & Jagtap, S. V. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1H-Pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of N-methylated Pyrrole Carboxylic Acids
For researchers, medicinal chemists, and materials scientists, a nuanced understanding of the electronic properties of heterocyclic compounds is paramount. Pyrrole carboxylic acids and their N-methylated derivatives form a cornerstone of many bioactive molecules and functional materials. Their ultraviolet-visible (UV-Vis) absorption characteristics, in particular, offer a window into their electronic structure, conjugation, and potential for interaction with light. This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of key N-methylated pyrrole carboxylic acids, grounded in experimental data where available and supplemented with established spectroscopic principles to elucidate the structure-property relationships.
The Significance of UV-Vis Spectroscopy for Pyrrole Derivatives
UV-Vis spectroscopy is a powerful, non-destructive technique for probing the electronic transitions within a molecule. For aromatic systems like pyrrole, the absorption of UV-Vis light promotes electrons from lower-energy bonding (π) and non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) orbitals. The wavelength at which absorption is maximal (λmax) is directly related to the energy gap between these orbitals.
Factors that influence this energy gap, and thus the λmax, include:
-
The extent of π-conjugation: Larger conjugated systems generally have smaller energy gaps and absorb at longer wavelengths.
-
The presence of auxochromes and chromophores: Substituents on the pyrrole ring can significantly alter the electronic distribution and, consequently, the absorption spectrum. Electron-donating groups (e.g., -CH₃) and electron-withdrawing groups (e.g., -COOH) play a crucial role in modulating the λmax.
-
The solvent environment: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima.
A thorough understanding of these factors is critical for predicting and interpreting the spectroscopic properties of novel pyrrole-based compounds in drug development and materials science.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption characteristics of pyrrole and its derivatives are dominated by π → π* transitions. The parent pyrrole molecule exhibits a strong absorption maximum around 210 nm. The introduction of substituents, namely a methyl group on the nitrogen atom and a carboxylic acid group at different positions on the ring, systematically alters this absorption profile.
| Compound | Position of -COOH | N-Substituent | Experimental λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Pyrrole-2-carboxylic acid | 2 | H | ~260[1] | Data not available | Not specified |
| N-Methyl-pyrrole-2-carboxylic acid | 2 | CH₃ | Predicted: ~265-275 | Not available | - |
| Pyrrole-3-carboxylic acid | 3 | H | Predicted: ~230-240 | Not available | - |
| N-Methyl-pyrrole-3-carboxylic acid | 3 | CH₃ | Predicted: ~235-245 | Not available | - |
Note: Predicted values are based on established principles of substituent effects on electronic transitions and are intended for comparative guidance. Experimental verification is recommended.
Interpreting the Spectral Shifts: A Mechanistic Perspective
The observed and predicted shifts in the λmax can be rationalized by considering the electronic effects of the substituents:
-
Pyrrole-2-carboxylic acid: The presence of the carboxylic acid group, an electron-withdrawing group, in conjugation with the pyrrole ring's π-system extends the chromophore. This leads to a significant bathochromic (red) shift from the parent pyrrole's absorption (~210 nm) to approximately 260 nm.[1] This is a classic example of how conjugation lowers the energy of the π* orbital, reducing the HOMO-LUMO gap.
-
N-Methyl-pyrrole-2-carboxylic acid (Predicted): The addition of a methyl group to the nitrogen atom is expected to cause a further, albeit smaller, bathochromic shift. The methyl group is an electron-donating group through an inductive effect, which slightly increases the electron density of the pyrrole ring. This donation of electron density can further stabilize the excited state, leading to a slight red shift compared to its non-methylated counterpart.
-
Pyrrole-3-carboxylic acid (Predicted): When the carboxylic acid group is at the 3-position, its ability to extend the π-conjugation of the pyrrole ring is less effective compared to the 2-position. The resonance structures that delocalize the π-electrons across the carboxylic acid group are less stable. Consequently, the bathochromic shift is expected to be less pronounced than that observed for the 2-substituted isomer, resulting in a predicted λmax in the range of 230-240 nm.
-
N-Methyl-pyrrole-3-carboxylic acid (Predicted): Similar to the 2-substituted case, the N-methyl group is expected to induce a small bathochromic shift relative to pyrrole-3-carboxylic acid due to its electron-donating nature.
Experimental Protocol for Determining UV-Vis Absorption Maxima
To ensure the generation of reliable and reproducible data, the following standardized protocol for UV-Vis spectroscopy is recommended.
I. Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical as it can influence the λmax. Non-polar solvents generally have the least effect on the absorption spectrum.
-
Analytical Balance: For accurate weighing of the sample.
-
Volumetric Flasks and Pipettes: For the preparation of accurate concentrations.
II. Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a small amount of the pyrrole carboxylic acid derivative (e.g., 1-5 mg).
-
Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask of appropriate size (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time to ensure lamp stability.
-
Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.
-
Place the blank cuvette in the reference beam holder of the spectrophotometer.
-
Fill a second matched quartz cuvette with the same pure solvent and place it in the sample beam holder.
-
Perform a baseline correction or "autozero" across the desired wavelength range (e.g., 200-400 nm) to subtract any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it with that solution.
-
Place the sample cuvette back into the sample holder.
-
Acquire the absorption spectrum of the sample, scanning over the predetermined wavelength range.
-
Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
Repeat the measurement for each of the prepared dilutions.
-
-
Data Analysis:
-
If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration.
-
The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
-
Causality Behind Experimental Choices
-
Choice of Solvent: The solvent should be transparent in the UV region of interest and should not react with the analyte. Polar solvents can interact with polar functional groups, potentially causing shifts in the λmax. It is good practice to report the solvent used when reporting UV-Vis data.
-
Concentration Range: Working within the linear range of the Beer-Lambert law (typically absorbance < 1.0) is crucial for accurate quantitative analysis and for obtaining well-defined spectral peaks.
-
Quartz Cuvettes: Glass and plastic cuvettes absorb UV light below ~340 nm, making quartz cuvettes, which are transparent down to ~190 nm, essential for measurements in the UV region.
Visualizing the Workflow and Structure-Property Relationships
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Influence of substituents on pyrrole's UV-Vis absorption.
Conclusion
This guide provides a framework for understanding and comparing the UV-Vis absorption maxima of N-methylated pyrrole carboxylic acids. While a complete experimental dataset is not yet available in the literature for all isomers, the combination of existing data for pyrrole-2-carboxylic acid and the application of fundamental spectroscopic principles allows for a robust predictive analysis. The provided experimental protocol offers a standardized approach for researchers to generate their own high-quality data, contributing to a more comprehensive understanding of these important heterocyclic compounds. As new experimental data becomes available, this guide can be further refined to provide an even more precise comparative analysis for the scientific community.
References
-
NIST Chemistry WebBook. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley.
-
NIST Chemistry WebBook. (n.d.). N-Methylpyrrole-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1,4-Dimethyl-1H-pyrrole-3-carboxylic Acid
[1][2]
Part 1: Executive Summary & Core Directive
Immediate Action Required: 1,4-Dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 351416-83-6) is an organic acid derivative of pyrrole.[1] While often classified as an irritant (Skin/Eye Irrit. 2/2A, STOT SE 3), it must be handled as Hazardous Chemical Waste .
The Gold Standard for Disposal: The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted facility.[1]
Part 2: Chemical Identification & Hazard Profile[1][3][4]
Before initiating disposal, verify the chemical identity to ensure this protocol matches your specific isomer.
| Parameter | Specification |
| Chemical Name | 1,4-Dimethyl-1H-pyrrole-3-carboxylic acid |
| CAS Number | 351416-83-6 |
| Molecular Formula | C₇H₉NO₂ |
| Physical State | Solid (Powder/Crystalline) |
| Acidity (pKa) | Acidic (Carboxylic acid group) |
| Primary Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Incompatibilities | Strong Oxidizers, Strong Bases |
Critical Note on Isomers: Ensure you are not handling 2,5-dimethyl-1H-pyrrole (CAS 625-84-3), which is toxic and flammable.[1] The carboxylic acid moiety on the target compound significantly alters the risk profile, reducing volatility but adding acidity.[1]
Part 3: Segregation & Waste Characterization[1]
Effective disposal begins with proper segregation at the point of generation.[1] Mixing incompatible waste streams is the most common cause of laboratory accidents during waste handling.[1]
Chemical Compatibility Logic
-
Acid/Base Neutralization: As a carboxylic acid, this compound will react exothermically with bases (e.g., Sodium Hydroxide). Never add this waste to a "Basic Inorganic" or "Basic Organic" waste stream without controlled neutralization, which should generally be avoided in favor of segregation.
-
Oxidation Potential: The pyrrole ring is electron-rich and susceptible to rapid oxidation.[1] Segregate strictly from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent potentially violent reactions or the formation of unstable byproducts.
RCRA Waste Classification (US Context)
While 1,4-dimethyl-1H-pyrrole-3-carboxylic acid is not typically a P-listed or U-listed waste under US EPA regulations (40 CFR 261.33), it must be characterized by the generator:
-
Characteristic of Corrosivity (D002): If in aqueous solution with pH
2.[1] -
Process Knowledge: If the solid is unused, it is often managed as "Non-Regulated Chemical Waste" destined for incineration, but best practice treats it as Hazardous Waste due to its irritant properties.
Part 4: Step-by-Step Disposal Protocols
Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound based on its physical state.
Figure 1: Decision logic for the disposal of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid based on physical state.
Protocol A: Solid Waste Disposal
Applicability: Expired pure substance, contaminated weighing papers, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a tight-fitting screw cap.[1]
-
Transfer: Carefully transfer the solid into the container using a chemically resistant spatula. Avoid generating dust.[1][2][3][4][5][6]
-
Safety Check: Perform this operation inside a chemical fume hood to capture potential dust (H335 hazard).[1]
-
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the container in a secondary bin separate from bases.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures or mother liquors containing the acid.[1]
-
Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Compatibility Check: Ensure the waste stream does NOT contain active oxidizers or strong bases.[1]
-
Self-Validating Step: Measure the pH of the waste stream.[1] If pH > 10, do not add this acid directly; significant heat may generate.
-
-
Bulking: Pour into the appropriate carboy (Halogenated or Non-Halogenated).
-
Record Keeping: Log the approximate amount of the pyrrole acid added to the carboy on the waste log sheet.
Part 5: Emergency Response (Spills)
If a spill occurs during the disposal process, follow this immediate protocol:
-
Evacuate & Ventilate: If a large amount of dust is generated, evacuate the immediate area and allow the fume hood to clear the air.[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If outside a hood, use an N95 or P100 particulate respirator.
-
Containment:
-
Decontamination: Wipe the surface with a mild soap solution followed by water.[1] Collect all cleanup materials as hazardous waste (Protocol A).[1]
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20262086, 1,4-dimethyl-1H-pyrrole-3-carboxylic acid.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Retrieved from [Link]
Sources
- 1. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 1,4-dimethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | CID 20262086 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
